![molecular formula C16H14N2O4 B4965808 4-[(4-Carbamoylphenyl)carbamoyl]phenyl acetate](/img/structure/B4965808.png)
4-[(4-Carbamoylphenyl)carbamoyl]phenyl acetate
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Overview
Description
4-[(4-Carbamoylphenyl)carbamoyl]phenyl acetate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a carbamoyl group attached to a phenyl ring, which is further connected to another phenyl ring through a carbamoyl linkage The acetate group is attached to one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Carbamoylphenyl)carbamoyl]phenyl acetate typically involves the reaction of 4-aminophenyl carbamate with 4-nitrophenyl acetate. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, under an inert atmosphere. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to achieve higher yields. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Carbamoylphenyl)carbamoyl]phenyl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or phenyl derivatives.
Scientific Research Applications
4-[(4-Carbamoylphenyl)carbamoyl]phenyl acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of specialty chemicals and as a component in certain polymer formulations.
Mechanism of Action
The mechanism of action of 4-[(4-Carbamoylphenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site. This inhibition can lead to a decrease in the enzymatic activity and subsequent downstream effects on cellular processes. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Carbamoylphenyl)carbamoyl]phenyl benzoate
- 4-[(4-Carbamoylphenyl)carbamoyl]phenyl methacrylate
- 4-[(4-Carbamoylphenyl)carbamoyl]phenyl propionate
Uniqueness
4-[(4-Carbamoylphenyl)carbamoyl]phenyl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the acetate group, in particular, influences its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
[4-[(4-carbamoylphenyl)carbamoyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-10(19)22-14-8-4-12(5-9-14)16(21)18-13-6-2-11(3-7-13)15(17)20/h2-9H,1H3,(H2,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVPFVVDRVHJQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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